molecular formula C9H5F3N2O B11891762 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B11891762
M. Wt: 214.14 g/mol
InChI Key: CSFLLEUGBJCWKW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound characterized by the presence of an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 6-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridine derivativesThe aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or other formylating agents .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis. In cancer research, it may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde stands out due to the presence of both a trifluoromethyl group and an aldehyde group, which confer unique reactivity and potential for diverse chemical transformations. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activity and industrial applications .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-8-13-3-7(5-15)14(8)4-6/h1-5H

InChI Key

CSFLLEUGBJCWKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(F)(F)F)C=O

Origin of Product

United States

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